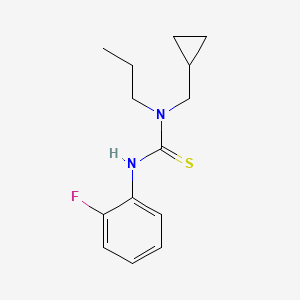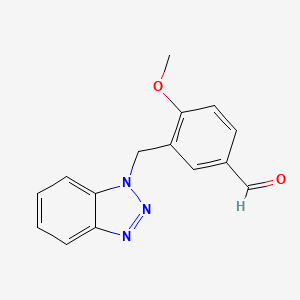![molecular formula C16H17N3O B5614314 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5614314.png)
2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol, also known as MPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPP belongs to the class of pyrazolopyrimidine derivatives and has been found to possess various biological properties, including anti-inflammatory, analgesic, and anti-cancer activities.
Mécanisme D'action
The exact mechanism of action of 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol is not fully understood; however, it is believed to exert its biological effects by modulating various signaling pathways in cells. 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of pro-inflammatory mediators. Additionally, 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been found to exhibit various biochemical and physiological effects in cells and tissues. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in cells stimulated with lipopolysaccharide (LPS). Moreover, 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol is its potential therapeutic applications in various inflammatory disorders and cancer. Moreover, 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been found to exhibit low toxicity in animal studies, making it a safe candidate for further research. However, the limitations of 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol include its low solubility in water, which may affect its bioavailability and efficacy in vivo. Moreover, the exact mechanism of action of 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol is not fully understood, which may hinder its clinical development.
Orientations Futures
There are several future directions for the research on 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol. Firstly, more studies are needed to elucidate the exact mechanism of action of 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol and its potential targets in cells and tissues. Moreover, the optimization of the synthesis method of 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol to improve its solubility and bioavailability is necessary for its clinical development. Additionally, the evaluation of the efficacy and safety of 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol in animal models and clinical trials is required to determine its potential therapeutic applications. Finally, the identification of novel derivatives of 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol with improved pharmacological properties is essential for the development of more effective and safe drugs.
Conclusion:
In conclusion, 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The synthesis of 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been optimized to obtain a high yield and purity of the compound, making it suitable for scientific research. 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been found to possess various biological properties, including anti-inflammatory, analgesic, and anti-cancer activities. However, the exact mechanism of action of 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol is not fully understood, which requires further research. The future directions for the research on 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol include the elucidation of its mechanism of action, optimization of its synthesis method, evaluation of its efficacy and safety in animal models and clinical trials, and identification of novel derivatives with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with propyl isocyanate. The final product is obtained after the hydrolysis of the intermediate with sodium hydroxide. The synthesis of 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been optimized to obtain a high yield and purity of the compound, making it suitable for scientific research.
Applications De Recherche Scientifique
2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders, including rheumatoid arthritis and osteoarthritis. Moreover, 2-(4-methylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
Propriétés
IUPAC Name |
2-(4-methylphenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-3-4-13-9-16(20)19-15(17-13)10-14(18-19)12-7-5-11(2)6-8-12/h5-10,18H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERRDVXKSSIBGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5614240.png)
![2-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5614253.png)
![1-(2,3-dimethoxybenzoyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5614254.png)

![N-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5614274.png)
![3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5614290.png)
![N-(3,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5614295.png)
![N-{4-[(1R*,2R*)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]phenyl}acetamide](/img/structure/B5614306.png)
![4-methyl-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide](/img/structure/B5614323.png)
![4-[(2-chloro-4-fluorophenoxy)methyl]-5-methyl-2-thiophenecarbaldehyde](/img/structure/B5614329.png)
![2-(2-methoxyethyl)-8-{[5-(4-methylphenyl)-2-furyl]methyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5614336.png)


